10-Bromodecanol (CAS: 53463-68-6) is a linear, bifunctional organic compound featuring a terminal bromo group and a primary hydroxyl group separated by a ten-carbon alkyl chain.[1][2] This structure makes it a versatile building block and linker molecule in organic synthesis, pharmaceuticals, and materials science.[1][3] The bromo- functional group serves as a reactive site for nucleophilic substitution and coupling reactions, while the hydroxyl group is readily used for esterification, etherification, or conversion to other functional groups. The C10 chain provides a defined length and hydrophobicity, critical for applications requiring precise molecular spacing, such as in self-assembled monolayers (SAMs) and the synthesis of specialized polymers and surfactants.[4]
Substituting 10-Bromodecanol with analogs like 10-chlorodecanol or other ω-bromoalkanols (e.g., 8-bromooctanol, 12-bromododecanol) can lead to significant deviations in process outcomes and final material properties. The carbon-bromine bond has a lower bond dissociation energy (approx. 290 kJ/mol) compared to a carbon-chlorine bond (approx. 346 kJ/mol), making the bromo- derivative more reactive and suitable for milder reaction conditions in nucleophilic substitutions.[5][6] This enhanced reactivity is critical for efficient synthesis. Furthermore, altering the C10 alkyl chain length directly impacts the physical and organizational properties of derivative molecules. For example, in self-assembled monolayers (SAMs), chain length dictates the thickness, packing density, and conformational order of the film, with shorter chains often forming less-ordered, liquid-like films.[7][8] Therefore, selecting an analog can compromise reaction efficiency and the structural integrity of targeted nanoscale assemblies.
The primary differentiator for selecting an alkyl bromide over an alkyl chloride is reaction kinetics in nucleophilic substitution. The carbon-bromine bond is significantly weaker (290 kJ/mol) than the carbon-chlorine bond (346 kJ/mol).[5] This lower bond energy means that bromoalkanes react faster than their chloroalkane counterparts under identical conditions, as breaking the C-X bond is often the rate-determining step.[5][6] For process development and laboratory synthesis, this allows for the use of milder conditions (e.g., lower temperatures, weaker bases) and can lead to higher yields and reduced formation of byproducts, justifying the selection of a bromo- precursor like 10-Bromodecanol over 10-chlorodecanol.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
| Target Compound Data | C-Br Bond: ~290 kJ/mol |
| Comparator Or Baseline | C-Cl Bond: ~346 kJ/mol |
| Quantified Difference | C-Br bond is ~16% weaker, facilitating faster cleavage. |
| Conditions | Standard bond enthalpy values. |
Enables more efficient chemical syntheses under milder conditions, reducing energy costs and potentially increasing overall process yield.
The ten-carbon chain of 10-Bromodecanol provides a critical balance between intermolecular van der Waals forces and solubility for the formation of self-assembled monolayers (SAMs). While longer chains (>C15) can produce more crystalline and densely packed films, they often suffer from poor solubility.[7] Conversely, very short chains ( The C10 chain offers a tunable intermediate for surface modification, providing sufficient order for barrier formation while avoiding the handling issues of less soluble, longer-chain precursors. 10-Bromodecanol is a suitable precursor for synthesizing functionalized N-Heterocyclic Carbene (NHC) ligands, which are crucial in modern catalysis. The synthesis involves the reaction of an imidazole with two equivalents of an organic bromide, such as 10-Bromodecanol, to form the imidazolium salt precursor to the NHC ligand.[10] The terminal hydroxyl group on the C10 chain remains available for further functionalization, allowing for the creation of bifunctional ligands. For example, the hydroxyl group can be used to anchor the resulting metal-NHC complex to a support or to introduce another catalytic moiety. The choice of a C10 bromo-alkanol over a chloro-alkanol ensures a more facile quaternization of the imidazole nitrogen due to the higher reactivity of the C-Br bond, making the synthesis more efficient. This compound is a preferred precursor for creating advanced, functionalized NHC ligands, enabling the development of next-generation catalysts with tailored properties.Evidence Dimension Receding Water Contact Angle (Indicator of SAM Order) Target Compound Data C10 Alkyl Phosphate SAM: ~60° Comparator Or Baseline C13+ Alkyl Phosphate SAM: >85° Quantified Difference Lower receding angle for C10 indicates a less rigidly ordered monolayer compared to longer chains. Conditions Alkyl phosphate SAMs prepared on titanium oxide surfaces. Precursor Suitability: Synthesis of ω-Hydroxyalkylated N-Heterocyclic Carbene (NHC) Ligands
Evidence Dimension Synthetic Route Compatibility Target Compound Data Serves as an effective alkylating agent for imidazole to form imidazolium salts, the direct precursors to NHC ligands. Comparator Or Baseline 10-Chlorodecanol would require harsher conditions or longer reaction times for the same N-alkylation step. Quantified Difference Not directly quantified in the literature, but based on established principles of C-Br vs. C-Cl reactivity. Conditions Standard synthesis of imidazolium salts for NHC ligand preparation.
The C10 chain of 10-Bromodecanol is ideal for forming well-defined self-assembled monolayers on various substrates (e.g., gold, oxides). After surface attachment via the hydroxyl group (or a derivative like a thiol or phosphonate), the terminal bromo group provides a reactive handle for covalently immobilizing proteins, DNA, or other sensor molecules with precise control over spacing and orientation. This is critical for creating reproducible and sensitive biosensor surfaces where nonspecific binding must be minimized and molecular accessibility maximized.
10-Bromodecanol can act as a bifunctional initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The bromo end can initiate the growth of a hydrophobic polymer chain, while the hydroxyl end can initiate the growth of a hydrophilic chain (e.g., polyethylene glycol), resulting in well-defined amphiphilic block copolymers. These structures are essential for creating micelles, vesicles, and nanoparticles for drug delivery applications, where the C10 linker provides a flexible, hydrophobic core component.
The dual functionality of 10-Bromodecanol allows for its use in synthesizing specialized phase-transfer catalysts or ionic liquids. The hydroxyl group can be reacted with a quaternary ammonium salt, and the bromo group can be further functionalized. The C10 alkyl chain imparts significant lipophilicity, which is essential for the catalyst's ability to shuttle reagents between aqueous and organic phases, thereby accelerating reaction rates in heterogeneous systems.
Irritant